molecular formula C12H14ClNO2 B13844064 2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-5-one

2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-5-one

Cat. No.: B13844064
M. Wt: 239.70 g/mol
InChI Key: IPRVSZLUXHYLPM-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-5-one is an organic compound that belongs to the class of isoxazolidinones This compound is characterized by the presence of a chlorobenzyl group attached to the nitrogen atom of the isoxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-5-one typically involves the reaction of 2-chlorobenzylamine with 4,4-dimethyl-2-oxazolidinone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is heated to a temperature of around 110-120°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-5-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-5-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzyl alcohol
  • 2-Chlorobenzoic acid
  • 4-(2-Chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one

Uniqueness

2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-5-one is unique due to its specific isoxazolidinone structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-5-one

InChI

InChI=1S/C12H14ClNO2/c1-12(2)8-14(16-11(12)15)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3

InChI Key

IPRVSZLUXHYLPM-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(OC1=O)CC2=CC=CC=C2Cl)C

Origin of Product

United States

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